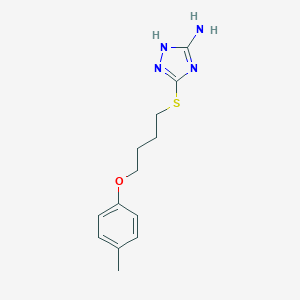
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as TBT or TBTAA, and it has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of TBTAA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. TBTAA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
TBTAA has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBTAA has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, TBTAA has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
TBTAA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, TBTAA also has some limitations. It is toxic at high concentrations and may have off-target effects. Additionally, TBTAA is not very water-soluble, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of TBTAA. One potential direction is the development of novel drugs based on the structure of TBTAA. Another direction is the study of the mechanism of action of TBTAA, which may lead to the development of more potent and selective inhibitors of specific enzymes. Additionally, the study of the toxicity and pharmacokinetics of TBTAA may lead to a better understanding of its potential clinical applications.
Conclusion:
In conclusion, 5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. TBTAA has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, it also has some limitations, including its toxicity at high concentrations and limited water solubility. The study of TBTAA has several future directions, including the development of novel drugs and the study of its mechanism of action.
Synthesis Methods
The synthesis of TBTAA involves the reaction of 4-(p-tolyloxy)butyl chloride with thiosemicarbazide under basic conditions. The resulting product is then treated with sodium azide to yield the triazole ring. The final step involves reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst.
Scientific Research Applications
TBTAA has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. TBTAA has been used in the development of novel drugs for the treatment of various diseases, including cancer and infectious diseases.
properties
Product Name |
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine |
|---|---|
Molecular Formula |
C13H18N4OS |
Molecular Weight |
278.38 g/mol |
IUPAC Name |
3-[4-(4-methylphenoxy)butylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H18N4OS/c1-10-4-6-11(7-5-10)18-8-2-3-9-19-13-15-12(14)16-17-13/h4-7H,2-3,8-9H2,1H3,(H3,14,15,16,17) |
InChI Key |
NQJPFAJSYDNFPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCSC2=NNC(=N2)N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCSC2=NNC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)




![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)